molecular formula C16H15FN4O2S B2913067 (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone CAS No. 946319-45-5

(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone

Cat. No.: B2913067
CAS No.: 946319-45-5
M. Wt: 346.38
InChI Key: QKWRHABXRJJSHV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C15H16FN3OS . The exact mass is 305.09981148 g/mol and the molecular weight is 305.4 g/mol . The compound has a complexity of 412 .


Physical and Chemical Properties Analysis

This compound has a topological polar surface area of 64.7 Ų . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 2 rotatable bonds .

Scientific Research Applications

Synthesis and Structural Exploration

A study by Prasad et al. focused on the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle closely related to the compound . The research evaluated its antiproliferative activity and characterized its structure using various spectroscopic methods. The compound crystallized in the monoclinic crystal system and demonstrated stability through inter and intra-molecular hydrogen bonds. Hirshfeld surface analysis further analyzed the intermolecular interactions present in the crystal's solid state (Prasad et al., 2018).

Anticonvulsant Agents

Malik and Khan synthesized a series of novel derivatives incorporating the benzo[d]isoxazol-3-yl) pyrrolidin-1-yl)methanone framework. These compounds were evaluated for their anticonvulsant activities, demonstrating significant potential. One compound, in particular, showed potent activity with a high protective index, suggesting a promising avenue for developing new sodium channel blockers and anticonvulsant agents (Malik & Khan, 2014).

Antimicrobial Activity

Patel et al. explored the synthesis and antimicrobial activity of new pyridine derivatives, including compounds structurally related to (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone. These compounds showed variable and modest activity against bacterial and fungal strains, highlighting the chemical's potential in developing new antimicrobial agents (Patel et al., 2011).

Anti-Mycobacterial Chemotypes

Pancholia et al. identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold as a new anti-mycobacterial chemotype. The study synthesized and evaluated a diverse set of compounds for their anti-tubercular activity, revealing several compounds with promising MIC values in the low micromolar range. This research provides a foundation for developing new anti-mycobacterial agents (Pancholia et al., 2016).

Properties

IUPAC Name

[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2S/c1-10-8-13(23-19-10)15(22)20-4-6-21(7-5-20)16-18-12-3-2-11(17)9-14(12)24-16/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWRHABXRJJSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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